molecular formula C8H13N3O2 B2538454 ethyl 1-propyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1353636-79-9

ethyl 1-propyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2538454
CAS No.: 1353636-79-9
M. Wt: 183.211
InChI Key: PBTYWFPUDAWXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-propyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. This compound, in particular, has garnered interest for its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-propyl-1H-1,2,3-triazole-4-carboxylate can be synthesized via “Click” chemistry, a widely used method for constructing 1,2,3-triazoles. The synthesis typically involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst. The reaction is carried out in an aqueous medium, making it environmentally friendly and efficient .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-propyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

Ethyl 1-propyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-propyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma patients .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate
  • Methyl-1H-1,2,4-triazole-3-carboxylate
  • 1,2,3-Triazole analogs with different substituents

Uniqueness

Ethyl 1-propyl-1H-1,2,3-triazole-4-carboxylate stands out due to its specific propyl and ethyl substituents, which confer unique chemical properties and biological activities. Its ability to inhibit carbonic anhydrase-II with moderate potency highlights its potential in medicinal chemistry .

Properties

IUPAC Name

ethyl 1-propyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-5-11-6-7(9-10-11)8(12)13-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTYWFPUDAWXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.